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Introduction

Dalpiciclib (also known as SHR6390) is a potent and selective inhibitor of cyclin-dependent
kinases 4 and 6 (CDK4/6).[1][2] These kinases are crucial regulators of the cell cycle, and their
inhibition can lead to cell cycle arrest and suppression of tumor growth.[2] Dalpiciclib has
shown significant anti-tumor activity in various preclinical models and is being investigated in
clinical trials for the treatment of several cancers, including hormone receptor-positive (HR+),
HER2-negative breast cancer.[3] This document provides detailed application notes and
protocols for the use of dalpiciclib hydrochloride in in vivo research settings, based on
published preclinical studies.

Mechanism of Action: The CDK4/6-Rb Pathway

Dalpiciclib selectively targets CDK4 and CDK®6, key components of the cell cycle machinery. In
many cancer cells, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell
proliferation. The canonical pathway involves the binding of D-type cyclins to CDK4/6, which
then phosphorylates the retinoblastoma protein (Rb). Phosphorylation of Rb releases the
transcription factor E2F, allowing for the transcription of genes necessary for the transition from
the G1 to the S phase of the cell cycle. By inhibiting CDK4/6, dalpiciclib prevents the
phosphorylation of Rb, maintaining it in its active, hypophosphorylated state. This keeps E2F
sequestered, thereby blocking cell cycle progression at the G1/S checkpoint and inhibiting
tumor cell proliferation.[4][5][6]
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Figure 1: Simplified CDK4/6-Rb Signaling Pathway and the Mechanism of Action of Dalpiciclib.

Quantitative Data Summary

The following tables summarize the in vivo dosages and schedules for dalpiciclib

hydrochloride from key preclinical studies.

Table 1: Dalpiciclib Hydrochloride Dosage in Esophageal Squamous Cell Carcinoma (ESCC)
Xenograft Model
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Parameter

Details

Animal Model

NOD/SCID mice

Tumor Model

Patient-derived xenograft (PDX) of ESCC

Drug Formulation

Suspended in 0.5% methylcellulose

Route of Administration

Oral gavage

Dosage

150 mg/kg

Dosing Schedule

Once weekly for 3 weeks

Reference

Wang J, et al. J Transl Med. 2017.

Table 2: Dalpiciclib Hydrochloride Dosage in Various Human Tumor Xenograft Models

Parameter

Details

Animal Model

5-week-old female Balb/cA-nude mice

Tumor Models

MCF7/ARO (aromatase-overexpressing breast
cancer), COLO 205 (colorectal

adenocarcinoma), U87MG (glioblastoma)

Drug Formulation

Suspended in 0.5% methylcellulose in sterile

water

Route of Administration

Oral gavage

Dosages

37.5 mg/kg, 75 mg/kg, 150 mg/kg

Dosing Schedule

Once daily for 30 days

Reference

Long F, et al. Cancer Sci. 2019.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in an Esophageal
Squamous Cell Carcinoma (ESCC) Patient-Derived
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Xenograft (PDX) Model

Objective: To evaluate the anti-tumor efficacy of dalpiciclib hydrochloride in a clinically
relevant ESCC PDX model.

Materials:

Dalpiciclib hydrochloride

e 0.5% methylcellulose

e NOD/SCID mice (6-8 weeks old)

o Freshly resected human ESCC tissue

» Matrigel

e Surgical tools

o Calipers

Methods:

o PDX Model Establishment:

o Obtain fresh tumor tissue from ESCC patients with informed consent.

o Wash the tissue with sterile phosphate-buffered saline (PBS) containing antibiotics.
o Mechanically mince the tissue into small fragments (approximately 1-2 mms3).

o Subcutaneously implant one tumor fragment mixed with Matrigel into the flank of each
NOD/SCID mouse.

o Monitor tumor growth regularly. Once tumors reach a volume of approximately 100-200
mm3, passage them into new recipient mice for expansion.

e Drug Preparation:
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o Prepare a suspension of dalpiciclib hydrochloride in 0.5% methylcellulose at the desired
concentration (e.g., 15 mg/mL for a 150 mg/kg dose in a 20g mouse with a 200 uL gavage
volume).

o Ensure the suspension is homogenous by vortexing or sonicating before each
administration.

e Treatment:

o When tumors from the second or third passage reach an average volume of 150-200 mms,
randomize mice into treatment and control groups (n=6-10 per group).

o Administer dalpiciclib hydrochloride (150 mg/kg) or vehicle (0.5% methylcellulose) via
oral gavage once weekly for 3 consecutive weeks.

e Monitoring and Endpoints:

o Measure tumor volume with calipers twice a week using the formula: Volume = (length x
width2) / 2.

o Monitor the body weight of the mice twice a week as an indicator of toxicity.

o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.qg.,
weight measurement, immunohistochemistry for pRb, Ki-67).
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Figure 2: Experimental Workflow for the ESCC PDX Model Study.

Protocol 2: In Vivo Efficacy Study in Human Tumor Cell
Line Xenograft Models
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Objective: To assess the dose-dependent anti-tumor activity of dalpiciclib hydrochloride in
various human cancer cell line xenografts.

Materials:

Dalpiciclib hydrochloride

e 0.5% methylcellulose in sterile water

o Balb/cA-nude mice (5-6 weeks old, female)

« MCF7/ARO, COLO 205, or U87MG human tumor cell lines
e Cell culture medium and reagents

o Matrigel (optional)

e Syringes and needles

o Calipers

Methods:

e Cell Culture and Implantation:

o Culture the selected tumor cell line under standard conditions.

o Harvest the cells and resuspend them in sterile PBS or culture medium, with or without
Matrigel, at a concentration of 5-10 x 107 cells/mL.

o Subcutaneously inject 100-200 L of the cell suspension (5-10 x 10° cells) into the right
flank of each Balb/cA-nude mouse.

e Drug Preparation:

o Prepare suspensions of dalpiciclib hydrochloride in 0.5% methylcellulose in sterile
water to achieve the final desired doses (37.5, 75, and 150 mg/kg).

o Ensure the suspensions are homogenous before each administration.
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e Treatment:

o Monitor tumor growth. When the average tumor volume reaches approximately 100-150
mm3, randomize the mice into different treatment groups and a vehicle control group (n=6-
10 per group).

o Administer the respective doses of dalpiciclib hydrochloride or vehicle via oral gavage
once daily for 30 consecutive days.

e Monitoring and Endpoints:
o Measure tumor volume and body weight 2-3 times per week.
o Observe the mice for any signs of toxicity.
o At the study endpoint, euthanize the mice, and excise and weigh the tumors.

o Tumor tissue can be processed for further analysis, such as Western blotting for pRb and
other cell cycle markers.
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Figure 3: Experimental Workflow for Cell Line Xenograft Model Studies.

Conclusion
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Dalpiciclib hydrochloride has demonstrated significant and dose-dependent anti-tumor
activity in a range of preclinical in vivo models. The provided protocols offer a detailed guide for
researchers to design and execute their own in vivo studies to further investigate the
therapeutic potential of this promising CDK4/6 inhibitor. Careful consideration of the animal
model, tumor type, and dosing regimen is crucial for obtaining robust and reproducible data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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